molecular formula C16H20N4O2 B2804976 2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine CAS No. 2034610-38-1

2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2804976
CAS No.: 2034610-38-1
M. Wt: 300.362
InChI Key: ZLHAGDHBXXKMDR-UHFFFAOYSA-N
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Description

2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the methoxy group through a nucleophilic substitution reaction. The piperidine ring can be synthesized separately and then attached to the pyridine ring via a carbonylation reaction. The pyrazole moiety is introduced through a cyclization reaction involving hydrazine and a suitable diketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-9-7-14(18-19)13-4-3-8-20(11-13)16(21)12-5-6-15(22-2)17-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHAGDHBXXKMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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